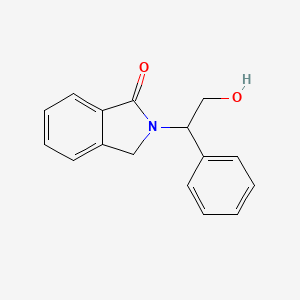

2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-11-15(12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(17)19/h1-9,15,18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHIHBMXXRPRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331814 | |

| Record name | 2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

199868-84-3 | |

| Record name | 2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of biologically active compounds and natural products. This technical guide provides a comprehensive examination of the molecular structure of a specific derivative, this compound. We delve into its fundamental physicochemical properties, propose a robust synthetic strategy, and outline a multi-faceted analytical workflow for its complete structural elucidation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the standard methodologies for confirming the molecule's identity, stereochemistry, and purity. By integrating predictive analysis with established protocols, this guide serves as a foundational resource for the investigation of this and related isoindolinone derivatives in the context of modern drug discovery.

Introduction

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This structural framework is a core component in molecules exhibiting a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][5] The versatility of the isoindolinone core allows for extensive structural modifications, making it an attractive scaffold for the development of novel therapeutic agents.[6][7]

This guide focuses on this compound (CAS No. 199868-84-3), a derivative that combines the isoindolinone nucleus with a chiral side chain containing both a hydroxyl group and a phenyl ring.[8] These features present unique opportunities for specific molecular interactions and introduce a stereocenter, which is critical for biological recognition and activity. Understanding the precise three-dimensional arrangement, electronic properties, and potential intermolecular interactions of this molecule is paramount for rational drug design and development.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. This compound is composed of a bicyclic isoindolinone core linked via its nitrogen atom to a 1-phenyl-2-hydroxyethyl substituent. The presence of an asymmetric carbon at the benzylic position (C1 of the ethyl chain) indicates that the molecule can exist as a pair of enantiomers.

Caption: 2D structure of this compound.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source / Method |

| IUPAC Name | 2-(2-hydroxy-1-phenylethyl)isoindolin-1-one | ChemDraw |

| CAS Number | 199868-84-3 | [8] |

| Molecular Formula | C₁₆H₁₅NO₂ | Calculation |

| Molecular Weight | 253.30 g/mol | Calculation |

| Chiral Centers | 1 (Benzylic Carbon) | Structural Analysis |

| Hydrogen Bond Donors | 1 (Hydroxyl group) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Hydroxyl oxygen) | Structural Analysis |

Synthesis and Purification Workflow

A logical and efficient synthetic route is crucial for obtaining high-purity material for structural analysis and biological screening. A plausible approach for synthesizing the target molecule involves the reductive amination and subsequent intramolecular cyclization of a 2-formylbenzoate derivative with the chiral amine, (R)- or (S)-2-amino-2-phenylethan-1-ol.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Imine Formation: To a solution of methyl 2-formylbenzoate (1.0 eq) in dichloroethane (DCE), add 2-amino-2-phenylethan-1-ol (1.05 eq). Stir the mixture at room temperature for 1 hour. The choice of a non-protic solvent like DCE is to facilitate the formation of the imine intermediate without competing reactions.

-

Reduction: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for imines in the presence of other carbonyls like esters.[9] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the aqueous layer with dichloromethane (DCM). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Lactamization: Dissolve the crude intermediate in a high-boiling solvent such as toluene and heat to reflux. The elevated temperature promotes the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, followed by the elimination of methanol to form the stable five-membered lactam ring.

-

Purification: Purify the final product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This step is critical for removing any unreacted starting materials or side products.[10]

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[11]

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic region (7.2-7.8 ppm) will display complex multiplets corresponding to the eight protons of the isoindolinone and phenyl rings. A key diagnostic signal will be a triplet or doublet of doublets for the chiral methine proton (CH-Ph), likely between 4.5-5.5 ppm. The adjacent methylene protons (CH₂-OH) will appear as two distinct signals due to their diastereotopic nature, coupled to both the methine proton and each other. The benzylic CH₂ protons of the isoindolinone core will likely appear as two doublets (an AB quartet) around 4.0-4.8 ppm.[3]

-

¹³C NMR: The carbon spectrum will confirm the presence of 16 distinct carbon atoms. The most downfield signal will be the amide carbonyl carbon (~168-172 ppm).[11] Aromatic carbons will resonate in the 120-145 ppm range. The chiral methine carbon and the methylene carbons will appear in the aliphatic region (40-80 ppm).

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning specific proton and carbon signals and confirming the connectivity of the molecular fragments.

Table 2: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (8H) | 7.2 – 7.8 | Multiplet (m) |

| Ph-CH -N (1H) | 4.5 – 5.5 | Triplet (t) or dd |

| N-CH₂ -Ar (2H) | 4.0 – 4.8 | AB quartet (d, d) |

| CH₂ -OH (2H) | 3.5 – 4.2 | Multiplet (m) |

| OH (1H) | 2.0 – 4.0 (variable) | Broad singlet (br s) |

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of key functional groups.[12]

-

O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[13]

-

C-H Stretches: Aromatic C-H stretching will appear as a series of sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch: A very strong, sharp absorption band between 1670-1700 cm⁻¹ is the hallmark of the γ-lactam (isoindolinone) carbonyl group.[12]

-

C-O Stretch: A moderate to strong band in the fingerprint region, around 1050-1150 cm⁻¹, will correspond to the C-O single bond stretch of the alcohol.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 254.3.

-

Fragmentation Pathway: Under higher energy conditions (e.g., collision-induced dissociation), predictable fragmentation patterns can be observed. Key fragmentation would likely involve the loss of a water molecule (-18 Da) from the molecular ion, cleavage at the benzylic C-N bond, or fragmentation of the side chain.[14][15]

Caption: Predicted ESI-MS fragmentation pathway for the target molecule.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement and absolute stereochemistry of a chiral molecule.

-

Crystal Growth: High-purity compound (>99%) is dissolved in a minimal amount of a suitable solvent (e.g., methanol, acetone). A less polar anti-solvent (e.g., hexanes, water) is slowly added or allowed to diffuse into the solution until slight turbidity is observed. The solution is then sealed and left undisturbed. Slow evaporation is another effective method.

-

Crystal Mounting: A single, well-formed crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined. The resulting model provides precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral crystal, the absolute configuration (R or S) can be determined. The data would also reveal intermolecular interactions, such as the hydrogen bonding network formed by the hydroxyl and carbonyl groups, which dictates the crystal packing.[16]

Biological Context and Therapeutic Potential

The isoindolinone scaffold is a well-established pharmacophore. Derivatives are known to act as inhibitors of enzymes like histone deacetylases (HDACs)[6] and protein-protein interactions.[2] The specific substituents on this compound suggest potential biological activities. The phenyl group can engage in π-stacking interactions, the hydroxyl group can act as a key hydrogen bond donor/acceptor, and the chiral center ensures stereospecific binding to a biological target.

Caption: Biological activities associated with the isoindolinone scaffold.

Given this context, this compound is a compelling candidate for screening in various biological assays, particularly in oncology and virology, to determine its therapeutic potential.

Conclusion

This compound is a chiral molecule built upon the medicinally significant isoindolinone framework. This guide has outlined the essential properties and a comprehensive, multi-technique approach for its synthesis and rigorous structural characterization. The predictive spectroscopic data, combined with detailed protocols for synthesis and analysis, provide a complete roadmap for researchers. The definitive elucidation of its molecular structure, particularly its absolute stereochemistry via X-ray crystallography, is a critical prerequisite for understanding its structure-activity relationship and exploring its potential as a novel therapeutic agent.

References

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed.[Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega.[Link]

-

Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. RSC Publishing.[Link]

-

2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.[Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal.[Link]

-

199868-84-3 | this compound. ChemSrc.[Link]

-

2-(2-Hydroxyethyl)isoindoline-1,3-dione. ResearchGate.[Link]

-

2-Hydroxy-1-phenylethyl azide. NIST Chemistry WebBook.[Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. NIST Chemistry WebBook.[Link]

-

Synthesis of isoindolinone. PrepChem.com.[Link]

-

A redox-mediated molecular brake: dynamic NMR study of 2-[2-(methylthio)phenyl]isoindolin-1-one and S-oxidized counterparts. PubMed.[Link]

-

Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. Wiley Online Library.[Link]

-

Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. ResearchGate.[Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder.[Link]

-

Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. RSC.org.[Link]

-

The mass spectrometry (MS) spectra of the compounds detected in the... ResearchGate.[Link]

-

IR spectrum of 2-hydroxy-1-phenylethanone (2a). ResearchGate.[Link]

-

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. PubChem, National Center for Biotechnology Information.[Link]

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. MDPI.[Link]

-

Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.[Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.[Link]

-

1H-Isoindole-1,3(2H)-dione, 2-phenyl-. NIST Chemistry WebBook.[Link]

-

Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential. ResearchGate.[Link]

-

Properties and Functions of Isoindoline: A Short Review. JETIR.org.[Link]

-

Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood. MDPI.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jetir.org [jetir.org]

- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. 199868-84-3_CAS号:199868-84-3_this compound - 化源网 [chemsrc.com]

- 9. Isoindolinone synthesis [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Isoindolin-1-one Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Scaffold

The isoindolin-1-one core, a bicyclic heterocyclic system comprising a fused benzene and γ-lactam ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a wide array of biological targets.[1] This guide provides a comprehensive overview of the isoindolin-1-one scaffold, from its synthesis to its diverse applications in drug discovery, with a focus on the underlying principles that govern its biological activity.

The significance of the isoindolin-1-one motif is underscored by its presence in numerous natural products and clinically approved drugs.[2][3] Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This inherent biological promiscuity, coupled with synthetic tractability, has made the isoindolin-1-one scaffold a focal point of intensive research in the quest for novel therapeutics.

Strategic Synthesis of the Isoindolin-1-one Core

The synthetic accessibility of the isoindolin-1-one scaffold is a key driver of its widespread use in drug discovery.[1] A variety of robust and efficient synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies: A Mechanistic Perspective

A number of synthetic strategies have been developed for the construction of the isoindolin-1-one core. These can be broadly categorized as follows:

-

Transition Metal-Catalyzed Syntheses: Palladium, rhodium, and ruthenium catalysts have been extensively employed in the synthesis of isoindolin-1-ones.[6] These methods often involve the ortho-alkenylation of substituted benzamides followed by intramolecular amidation.[6]

-

Metal-Free Approaches: Radical and oxidant-driven metal-free methods provide an alternative to transition metal catalysis, often proceeding through different mechanistic pathways.[1]

-

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to generate diverse libraries of functionalized isoindolin-1-ones from simple starting materials like 2-carboxybenzaldehyde, an amine, and a nucleophile.[1]

-

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of isoindolin-1-one derivatives, offering a more sustainable and efficient synthetic route.[6][7]

Below is a generalized workflow for the synthesis and derivatization of the isoindolin-1-one scaffold, highlighting key decision points for the medicinal chemist.

Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones

This protocol is adapted from a reported efficient synthesis of 3-hydroxyisoindolin-1-ones.[7]

Materials:

-

3-Alkylidenephthalide (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Isopropanol (5 mL)

-

Ultrasonic bath

Procedure:

-

In a sealed tube, dissolve the 3-alkylidenephthalide in isopropanol.

-

Add the primary amine to the solution.

-

Place the sealed tube in an ultrasonic bath and irradiate at a specified frequency and power at 50 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.

The Broad Biological Activity of Isoindolin-1-one Derivatives

The therapeutic potential of the isoindolin-1-one scaffold is vast, with derivatives exhibiting a wide range of biological activities.[4] This versatility stems from the ability to introduce various functional groups that can modulate the molecule's physicochemical properties and its interactions with biological targets.

| Therapeutic Area | Biological Target(s) | Key Structural Features | Representative Compound(s) |

| Oncology | PARP-1, HDAC, PI3K/AKT pathway | Modifications with lipophilic, electron-withdrawing, or heterocyclic moieties.[1][8][9] | Lenalidomide, Pomalidomide |

| Antimicrobial | Bacterial and fungal enzymes | N-substituted and tetracyclic derivatives.[4][10][11] | Corollosporine derivatives |

| Anti-inflammatory | COX, various kinases | N-aryl substitutions.[3] | Indoprofen |

| Antiviral | Viral enzymes and replication machinery | Specific functional groups enhancing target specificity.[1][4] | Various investigational compounds |

| Cardiovascular | Carbonic anhydrase | 3-hydroxy and 3-aryl substitutions.[3][12][13] | Chlorthalidone |

| Antipsychotic | Dopamine and serotonin receptors | Specific N- and C3-substitutions.[1] | Pazinaclone |

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. For the isoindolin-1-one scaffold, SAR studies have revealed key structural features that govern biological activity.

Key SAR Insights

-

N-Substitution: The substituent on the nitrogen atom plays a critical role in determining the biological activity. For example, in the case of immunomodulatory drugs like lenalidomide, the glutarimide moiety is essential for activity.[3]

-

C3-Substitution: The C3 position is a key site for modification to modulate potency and selectivity. The introduction of various substituents at this position can lead to interactions with different pockets of the target protein.

-

Aromatic Ring Substitution: Substitution on the benzene ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Electron-withdrawing or donating groups can fine-tune the scaffold's interaction with the target.[1]

The following diagram illustrates the key regions of the isoindolin-1-one scaffold that are commonly modified in SAR studies and their general impact on biological activity.

Conclusion and Future Directions

The isoindolin-1-one scaffold continues to be a highly valuable framework in the field of drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a promising starting point for the development of new therapeutics. Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies, the exploration of new biological targets for isoindolin-1-one-based compounds, and the application of computational methods to guide the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold ensures its continued prominence in medicinal chemistry for years to come.

References

-

Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Mardjan, M. I. D., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(30), 19363-19372. [Link]

-

Mardjan, M. I. D., et al. (2022). Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. Scientific Reports, 12(1), 1035. [Link]

-

Synthesis of substituted isoindolin‐1‐one compounds from N,N‐dialkyl benzamides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Singh, U. P., & Singh, R. K. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals, 16(2), 297. [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2022). RSC Publishing. [Link]

-

Bioactive molecules that contain Isoindolin‐1‐one scaffold. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722. [Link]

-

Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Bioactive and drug compounds containing isoindolin-1-one motifs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). PubMed. [Link]

-

SAR of isoindolin‐1‐one substituted compounds showing inhibition against HDAC enzyme. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

SAR of N‐substituted and tetracyclic isoindolin‐1‐one compounds exhibiting antimicrobial activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). PubMed. [Link]

-

De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-250. [Link]

-

Breytenbach, J. C., et al. (2000). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Bioorganic & Medicinal Chemistry Letters, 10(15), 1629-1631. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02720H [pubs.rsc.org]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates not only the molecule's shelf-life and storage requirements but also its safety and efficacy profile. This guide provides a comprehensive framework for the thermodynamic stability assessment of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone, a novel isoindolinone derivative. Isoindolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antiviral, and antitumor properties.[1][2] The presence of a secondary benzylic alcohol and a lactam ring within the structure of this compound suggests potential vulnerabilities to hydrolytic, oxidative, and thermal degradation. A thorough understanding of these degradation pathways is paramount for formulating a stable and effective drug product.

This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded strategy for elucidating the stability profile of this molecule. We will delve into the theoretical underpinnings of thermodynamic stability, propose a suite of rigorous experimental protocols, and outline the analytical methodologies required to characterize degradation products and thermal behavior. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically sound approach.

Part 1: Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound is fundamentally governed by its Gibbs free energy (G). A molecule is considered thermodynamically stable at a given temperature and pressure if it exists in its lowest energy state. Degradation processes represent the transition from a higher energy state (the intact molecule) to a lower energy state (the degradation products). This transition is spontaneous if the change in Gibbs free energy (ΔG) is negative. The relationship is described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy, representing the heat of reaction (bond breaking and formation).

-

T is the absolute temperature.

-

ΔS is the change in entropy, representing the degree of disorder.

For drug development, a comprehensive stability assessment involves subjecting the molecule to accelerated degradation conditions, or "stress testing," as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[3] These studies are designed to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[4][5]

Anticipated Degradation Pathways for this compound

Based on its chemical structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The lactam (cyclic amide) ring in the isoindolinone core is susceptible to hydrolysis under both acidic and basic conditions.[6][7] This would lead to the opening of the five-membered ring to form an amino acid derivative. The rate of hydrolysis is often pH-dependent.[8][9]

-

Oxidation: The secondary benzylic alcohol is a prime target for oxidation.[10][11] Oxidative stress could convert the hydroxyl group into a ketone, forming 2-(2-Oxo-1-phenylethyl)-1-isoindolinone. This process can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[12][13]

-

Dehydration: Under acidic conditions and/or heat, the secondary alcohol could undergo dehydration, leading to the formation of an unsaturated derivative, likely 2-(1-phenylvinyl)-1-isoindolinone.

-

Photodegradation: Aromatic systems and molecules with heteroatoms, such as the isoindolinone scaffold, can be susceptible to degradation upon exposure to light.[14] This can lead to complex radical-mediated reactions and the formation of various photoproducts.

Part 2: Experimental Design for Stability Assessment

A multi-faceted experimental approach is required to thoroughly evaluate the thermodynamic stability of this compound. This involves forced degradation studies to understand its chemical stability and thermoanalytical techniques to assess its physical stability.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method.[15][16][17] The goal is to achieve 5-20% degradation of the API to ensure that primary degradation products are formed without excessive secondary degradation.[3][18]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Maintain the solution at room temperature.

-

Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).

-

Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3%.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.

-

-

Thermal Degradation:

-

Incubate a solution of the API in a neutral solvent (e.g., acetonitrile/water) at 60°C.

-

Also, expose the solid API powder to dry heat at a temperature below its melting point (e.g., 80°C).

-

Sample at appropriate time intervals and prepare for analysis.

-

-

Photolytic Degradation:

-

Expose the solid API and its solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Maintain a control sample in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

Analytical Methodology

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the success of these studies.[19]

Proposed HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) or UV detector at a suitable wavelength (e.g., 220 nm) |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products.

Degradant Characterization: Liquid chromatography-mass spectrometry (LC-MS/MS) will be employed to identify the structures of the degradation products. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradant peaks with the parent molecule, putative structures can be proposed.

Hypothesized Degradation Products and their Identification

Sources

- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 2. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ajpsonline.com [ajpsonline.com]

- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

Beyond the Oxazolidinone: The Evolution and Application of Isoindolinone-Based Chiral Auxiliaries

The following technical guide details the history, mechanism, and application of Isoindolinone-based Chiral Auxiliaries , with a specific focus on the tricyclic lactam templates (pioneered by the Allin group and evolved from Meyers' bicyclic lactams) and modern

Core Directive: The Genesis of Rigidity

For decades, the Evans oxazolidinone has been the gold standard for asymmetric alkylation and aldol reactions. However, its dominance masks inherent limitations: hydrolytic instability under harsh conditions, conformational flexibility in the absence of chelating metals, and the frequent need for cryogenic temperatures (

The Isoindolinone-based Chiral Auxiliary (specifically the tricyclic lactam variants) emerged not merely as an alternative, but as a solution to the "conformational leak" problem. By fusing the chiral directing group (often derived from phenylglycinol) directly into a rigid bicyclic or tricyclic scaffold, these systems lock the reactive center into a single, predictable conformation without requiring exogenous metal chelation.

This guide explores the discovery, mechanistic "folding," and protocols for these rigid templates, which are now critical for synthesizing enantiopure 3-substituted isoindolinones (a pharmacophore found in MDM2 inhibitors and anxiolytics) and complex

Structural Evolution & Discovery

The discovery of isoindolinone auxiliaries is a direct lineage of the Meyers' Bicyclic Lactams .

The Timeline of Rigidity

-

1980s (The Meyers Era): A.I. Meyers develops bicyclic lactams derived from amino alcohols and keto-acids. These proved that rigidifying the nitrogen lone pair could dictate stereochemistry.

-

1990s (The Search for Stability): Researchers sought analogs that were more chemically robust than the Meyers lactams (which were prone to over-reduction).

-

2000s (The Allin Breakthrough): The group of S.M. Allin (Loughborough University) synthesized the tricyclic pyrroloisoquinolinone system. By condensing (R)-phenylglycinol with 2-formylbenzoic acid , they created a rigid, crystalline template.

-

Significance: This scaffold allowed for the generation of

-acyliminium ions that could be attacked by nucleophiles with high diastereoselectivity (

-

-

2010s-Present (Sulfinyl Variants): The integration of Ellman’s sulfinamide logic into the isoindolinone core (e.g., by the Suzuki and Zhang groups) to allow for milder cleavage conditions.

Visualizing the Evolution

The following diagram traces the structural leap from flexible phthalimides to the rigid Allin template.

Figure 1: The structural lineage of isoindolinone-based auxiliaries, moving from achiral precursors to the rigid Allin tricyclic template.

Mechanistic Principles: The "Fold" and the Face

The success of the isoindolinone auxiliary lies in its ability to form a chiral

The Mechanism of Induction

-

Condensation: The amino alcohol (e.g., phenylglycinol) condenses with the aldehyde/acid precursor to close the ring, forming the tricyclic lactam.

-

Ion Generation: Treatment with a Lewis acid (e.g.,

, -

The "Cup" Shape: The phenyl ring of the phenylglycinol moiety folds over one face of the iminium ion, creating a steric wall.

-

Nucleophilic Attack: The nucleophile (allyl silane, silyl enol ether) is forced to attack from the exo face (away from the phenyl group), resulting in high diastereoselectivity.

Figure 2: Mechanistic pathway showing the formation of the reactive N-acyliminium species and the origin of stereocontrol.

Experimental Protocols

Protocol A: Synthesis of the Allin Tricyclic Lactam Scaffold

Target: (3R, 10bR)-5-oxo-3-phenyl-2,3,5,10b-tetrahydrooxazolo[2,3-a]isoindole

Reagents:

-

2-Formylbenzoic acid (1.0 eq)

-

(R)-Phenylglycinol (1.0 eq)

-

Toluene (Solvent)

-

-Toluenesulfonic acid (

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Mixing: Dissolve 2-formylbenzoic acid (15.0 g, 100 mmol) and (R)-phenylglycinol (13.7 g, 100 mmol) in Toluene (150 mL). Add a catalytic amount of

-TSA (100 mg). -

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Reflux is typically complete within 4–6 hours when water evolution ceases.

-

Workup: Cool the solution to room temperature. The product often crystallizes directly from the toluene solution upon cooling.

-

Purification: Filter the white solid and wash with cold hexanes. Recrystallize from Ethanol/Hexanes if necessary.

-

Quality Control: Check melting point and optical rotation.[1]

NMR should show a characteristic singlet for the methine proton at the ring junction (

-

Protocol B: Stereoselective Allylation (The Test Reaction)

Target: Synthesis of 3-allyl-isoindolinone derivative

Reagents:

-

Tricyclic Lactam (from Protocol A)

-

Allyltrimethylsilane (1.5 eq)

-

(1.1 eq) or

- (Anhydrous)

Methodology:

-

Activation: Dissolve the Tricyclic Lactam (1.0 mmol) in anhydrous

(10 mL) under Argon. Cool to -

Lewis Acid Addition: Add

(1.1 mmol) dropwise. The solution often turns yellow/orange, indicating iminium ion formation. Stir for 15 minutes. -

Nucleophile Addition: Add Allyltrimethylsilane (1.5 mmol) dropwise.

-

Reaction: Allow the mixture to warm slowly to

over 2 hours. -

Quench: Quench with saturated aqueous

. -

Extraction: Extract with

( -

Analysis: Determine Diastereomeric Ratio (dr) via crude NMR. Expect

dr favoring the exo product.

Comparative Metrics: Isoindolinone vs. The Field[2]

The following table contrasts the Isoindolinone (Allin type) auxiliary with standard industry tools.

| Feature | Evans Oxazolidinone | Myers Pseudoephedrine | Allin Isoindolinone |

| Primary Mechanism | Enolate Alkylation (Chelation) | Enolate Alkylation | |

| Reaction Type | C-C Bond (Alkylation/Aldol) | C-C Bond (Alkylation) | C-C Bond (Nucleophilic Attack) |

| Rigidity | Flexible (requires metal) | Flexible | Intrinsic (Bicyclic/Tricyclic) |

| Operating Temp | Usually | ||

| Crystallinity | High | Moderate | Very High |

| Product Access | Chiral Acids/Alcohols | Chiral Acids/Alcohols | 3-Substituted Isoindolinones |

| Atom Economy | Auxiliary Recoverable | Auxiliary Recoverable | Auxiliary Modified (Cleavage required) |

Key Insight: Use Evans/Myers when you need a simple chiral carboxylic acid. Use the Isoindolinone auxiliary when your target is a nitrogen-containing heterocycle (like a drug scaffold) or when you need to perform chemistry on a cationic intermediate rather than an enolate.

References

-

Allin, S. M., et al. (2000).[2] "Asymmetric synthesis of 3-substituted isoindolinones." Tetrahedron Letters, 41(13), 2275-2278. Link

-

Meyers, A. I., & Brengel, G. P. (1997). "Chiral Bicyclic Lactams. Useful Templates for Asymmetric Synthesis." Chemical Communications, (1), 1-8. Link

-

Couture, A., Deniau, E., & Grandclaudon, P. (1999). "Asymmetric synthesis of 3-substituted isoindolin-1-ones." Tetrahedron: Asymmetry, 10(10), 1851-1854. Link

-

Viret, J., et al. (2002). "Enantioselective synthesis of 3-substituted isoindolinones." Tetrahedron, 58(6), 1107-1115. Link

-

Yin, Q., et al. (2025).[3] "Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones." Journal of Organic Chemistry. Link

Sources

Toxicity and safety data for 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone (CAS 199868-84-3). As a specialized isoindolinone derivative—structurally distinct from its phthalimide (dione) analogs by the reduction of one carbonyl group—this compound presents a unique physicochemical profile relevant to medicinal chemistry and impurity profiling.

While direct experimental toxicity data for this specific CAS is proprietary or limited in the public domain, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from validated isoindolinone and phthalimide scaffolds. Current data suggests a Class IV/V toxicity profile (GHS), indicating low acute oral toxicity but a requisite caution for potential CNS modulation and skin sensitization.

Chemical Identity & Physicochemical Profile

Precise identification is the prerequisite for any safety assessment. This compound is often encountered as a chiral intermediate or a reduced metabolite of N-substituted phthalimides.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Registry Number | 199868-84-3 |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.30 g/mol |

| Structural Class | Isoindolinone (Reduced Phthalimide); N-substituted Heterocycle |

| Key Functional Groups | Lactam (Isoindolinone core), Secondary Alcohol (Hydroxyethyl), Phenyl ring |

| Predicted LogP | ~2.31 (Lipophilic, likely BBB permeable) |

| Solubility | Low in water; Soluble in DMSO, Methanol, Dichloromethane |

Toxicological Assessment (SAR & Read-Across)

Mechanism of Action & Toxicity Prediction

Acute Toxicity (Oral & Systemic)

Based on data from structural analogs (e.g., N-substituted isoindoline-1,3-diones and aminoacetylenic isoindolines), the acute toxicity threshold is predicted to be high.

-

Predicted LD50 (Oral, Rat/Mouse): > 2,000 mg/kg.

-

Classification: GHS Category 5 (May be harmful if swallowed) or Unclassified (Low Toxicity).

-

Evidence: Studies on related isoindolinone derivatives (e.g., ZM4, ZM5) showed no mortality at doses up to 150 mg/kg and were well-tolerated in repeated dose studies (50 mg/kg/day).[1][2]

Cytotoxicity & Cellular Health

Isoindolinone derivatives are frequently screened for anticancer activity.

-

IC50 Values: Typically range from 10 µM to >100 µM in standard cell lines (e.g., HeLa, HepG2).

-

Implication: The compound is not considered highly cytotoxic (cytotoxic agents typically have IC50 < 1 µM). However, at high concentrations (>100 µM), mitochondrial membrane potential disruption (oxidative stress) has been observed in this chemical class.

Genotoxicity & Mutagenicity

-

Structural Alerts: The isoindolinone core is generally considered non-mutagenic in the Ames test.

-

Risk Factor: Absence of reactive epoxide or nitro groups suggests a low probability of direct DNA alkylation.

-

Recommendation: A standard Ames test (Salmonella typhimurium strains TA98, TA100) is mandatory for definitive confirmation during drug development.

Target Organ Toxicity (CNS & Sensitization)

-

CNS Activity: Due to its lipophilicity (LogP ~2.3) and structural similarity to sedative agents (e.g., Pazinaclone analogs), this compound may cross the Blood-Brain Barrier (BBB).

-

Potential Effect: Mild sedation or analgesia.

-

-

Sensitization: N-substituted lactams can act as haptens.

Safety & Handling Protocols

This section outlines the Self-Validating Safety System for handling CAS 199868-84-3.

GHS Hazard Classification (Predicted)

-

H302: Harmful if swallowed (Precautionary default).[5]

Personal Protective Equipment (PPE) Matrix

| Hazard Route | Recommended Protection | Rationale |

| Inhalation | Fume Hood (Face Velocity > 0.5 m/s) or N95 Respirator | Prevents inhalation of fine particulates/aerosols. |

| Dermal | Nitrile Gloves (Double-gloving recommended) | Prevents absorption; isoindolinones are lipophilic. |

| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Protects against irritant dust or splashes. |

| General | Lab Coat (Cotton/Poly blend), Closed-toe shoes | Standard barrier protection. |

Emergency Response

-

Spill: Dampen with water to avoid dust.[9] Sweep up into a closed container. Clean area with 10% bleach solution followed by ethanol.

-

Exposure:

Experimental Methodologies

To validate the safety profile of this specific lot/batch, the following protocols should be executed.

Protocol A: MTT Cell Viability Assay (Cytotoxicity)

-

Objective: Determine IC50 in HepG2 (Liver) and HEK293 (Kidney) cells.

-

Procedure:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Dissolve compound in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Maintain final DMSO < 0.5%.

-

Incubation: Treat cells for 48h at 37°C, 5% CO₂.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Validation: IC50 > 100 µM indicates low cytotoxicity.

-

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: Assess mutagenic potential.

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Perform with and without S9 metabolic activation (rat liver extract).

-

Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Visualizations

Figure 1: Structural Relationship & Metabolic Context

This diagram illustrates the structural derivation of the target compound from the phthalimide core and its potential hydrolysis pathway.

Caption: Structural lineage of this compound showing its relation to the stable phthalimide core and potential open-ring hydrolytic metabolites.

Figure 2: Safety Assessment Workflow

A logic flow for determining the handling requirements based on experimental toxicity data.

Caption: Decision matrix for escalating safety protocols based on cytotoxicity (MTT) and genotoxicity (Ames) outcomes.

References

-

National Institutes of Health (NIH) - PubChem. 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione (Related Compound Data). Available at: [Link]

-

Al-Qudah, M.A., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Journal of Applied Sciences. Available at: [Link]

-

ChemSrc. CAS 199868-84-3 Entry & Physicochemical Properties. Available at: [Link]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. (General Read-Across Framework). Available at: [Link]

Sources

- 1. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnmedia.adesital.it [cdnmedia.adesital.it]

- 4. api.henkeldx.com [api.henkeldx.com]

- 5. aablocks.com [aablocks.com]

- 6. bondingsource.com [bondingsource.com]

- 7. Access to this page has been denied. [mouser.com]

- 8. media.adeo.com [media.adeo.com]

- 9. aksci.com [aksci.com]

Methodological & Application

Application Note: Enantioselective Synthesis Protocols for Chiral Isoindolinones

Executive Summary & Strategic Importance

The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for anxiolytics (e.g., Pazinaclone , Pagoclone ), anticancer agents, and HIV-1 reverse transcriptase inhibitors. The biological activity of these molecules is frequently dictated by the absolute configuration at the C3 position.

Conventional synthesis often relies on the resolution of racemates or the use of stoichiometric chiral auxiliaries, which suffer from poor atom economy. This Application Note details two advanced, catalytic enantioselective protocols that represent the current state-of-the-art:

-

Method A (De Novo Assembly): Rhodium(III)-catalyzed C–H activation/annulation. This method is ideal for building the isoindolinone core from simple benzamides and alkenes.

-

Method B (Core Functionalization): Organocatalytic nucleophilic substitution of 3-hydroxyisoindolinones. This method is preferred for late-stage diversification of the pre-formed isoindolinone core under metal-free conditions.

Strategic Overview: Method Comparison

The following table summarizes the operational parameters to assist in selecting the appropriate workflow for your specific substrate class.

| Feature | Method A: Rh(III) C-H Activation | Method B: Organocatalysis (CPA) |

| Primary Disconnection | Benzamide + Alkene/Alkyne | 3-Hydroxyisoindolinone + Nucleophile |

| Catalyst Type | Chiral Cyclopentadienyl Rh(III) | Chiral Phosphoric Acid (Brønsted Acid) |

| Atom Economy | High (C-H Functionalization) | High (Water is the only byproduct) |

| Reaction Conditions | Mild heat (25–60 °C), Inert Atm. | Ambient temp, Open air possible |

| Key Limitation | Requires directing group on Nitrogen | Requires synthesis of hydroxy-precursor |

| Enantioselectivity | Typically >90% ee | Typically >95% ee |

Protocol A: Rh(III)-Catalyzed C–H Activation/Annulation

Mechanistic Rationale

This protocol utilizes a chiral cyclopentadienyl (Cp) Rh(III) catalyst.[1][2] The reaction proceeds via a directed C–H activation of an

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical stereodefining step.

Figure 1: Catalytic cycle for the Rh(III)-catalyzed synthesis of isoindolinones.[1][2][3] The steric bulk of the chiral Cp ligand controls the facial selectivity during the alkene insertion.

Detailed Experimental Procedure

Target: Synthesis of (S)-3-substituted isoindolinone.

Reagents:

- -Methoxybenzamide (1.0 equiv)

-

Methyl acrylate (1.2 equiv)

-

Catalyst: [CpxRhCl2]2 (2.5 mol%) (Where Cpx is a binaphthyl-derived chiral ligand, e.g., Cramer's Ligand).

-

Oxidant/Additive: AgSbF6 (10 mol%) to generate the cationic species; Cu(OAc)2 (2.0 equiv) as oxidant if using non-oxidizing directing groups, or simply catalytic carboxylic acid if using internal oxidants (like N-O bond cleavage). Note: For N-methoxy amides, the N-O bond acts as an internal oxidant, making the reaction redox-neutral and requiring no external oxidant.

-

Solvent: Methanol (MeOH) or Dichloroethane (DCE).

Step-by-Step Protocol:

-

Catalyst Activation: In a glovebox, weigh [CpxRhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) into a dried Schlenk tube. Add DCE (2.0 mL) and stir for 15 minutes at room temperature to generate the active cationic Rh(III) species.

-

Substrate Addition: Add the

-methoxybenzamide (0.2 mmol) and methyl acrylate (0.24 mmol) to the reaction vessel. -

Reaction: Seal the tube and stir at 40 °C for 16–24 hours.

-

Checkpoint: Monitor consumption of benzamide by TLC (EtOAc/Hexane 1:3).

-

-

Workup: Filter the mixture through a short pad of Celite to remove silver salts. Rinse with CH2Cl2.

-

Purification: Concentrate the filtrate under reduced pressure. Purify by flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

-

N-O Bond Cleavage (Optional): If the

-methoxy group is retained, it can be cleaved using SmI2 (THF, 0 °C) to yield the free N-H isoindolinone.

Critical Parameter: The choice of solvent is crucial. Protic solvents like MeOH often accelerate C-H activation via "proton shuttling" but may affect the enantioselectivity compared to DCE.

Protocol B: Organocatalytic Nucleophilic Substitution

Mechanistic Rationale

This method employs a Chiral Phosphoric Acid (CPA) to catalyze the substitution of 3-hydroxyisoindolinones. The CPA acts as a bifunctional catalyst: the acidic proton activates the hydroxyl group (facilitating the formation of an

Pathway Visualization

Figure 2: Activation mode of Chiral Phosphoric Acid. The formation of a tight chiral ion pair between the iminium intermediate and the phosphate anion dictates the stereochemistry.

Detailed Experimental Procedure

Target: Enantioselective synthesis of 3-(indol-3-yl)isoindolinone.

Reagents:

-

3-Hydroxy-3-phenylisoindolinone (1.0 equiv)

-

Indole (1.2 equiv)

-

Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (5 mol%).

-

Solvent: Toluene or CCl4 (non-polar solvents tighten the ion pair).

-

Drying Agent: 4Å Molecular Sieves (100 mg/mmol) to sequester water and drive the equilibrium.

Step-by-Step Protocol:

-

Preparation: Flame-dry a reaction vial and cool under argon. Add 4Å Molecular Sieves.

-

Charging: Add 3-hydroxy-3-phenylisoindolinone (0.1 mmol) and the Chiral Phosphoric Acid catalyst (0.005 mmol).

-

Solvent: Add anhydrous Toluene (1.0 mL). Stir for 5 minutes.

-

Nucleophile Addition: Add Indole (0.12 mmol) in one portion.

-

Reaction: Stir at room temperature (25 °C) for 2–6 hours.

-

Visual Cue: The reaction mixture often turns from heterogeneous to homogeneous as the hydroxy-lactam reacts.

-

-

Quench & Purification: Direct loading onto a silica gel column is often possible. Elute with Hexane/EtOAc (typically 4:1).

Troubleshooting:

-

Low Conversion: If the reaction is slow, check the water content. The formation of the iminium ion releases water; molecular sieves are essential.

-

Racemization: Avoid high temperatures. If ee is lower than expected, switch to a more sterically demanding catalyst (e.g., 9-anthryl substituted CPA).

Analytical Validation

To ensure the integrity of the protocols, the following analytical standards must be met:

Enantiomeric Excess (ee) Determination[4]

-

Technique: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSP).[4]

-

Columns: Daicel Chiralpak AD-H or OD-H are the industry standards for isoindolinones.

-

Mobile Phase: Hexane/Isopropanol (typically 90:10 to 70:30).

-

Flow Rate: 0.5 to 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic absorption).

Absolute Configuration

-

X-Ray Crystallography: The gold standard. 3-Substituted isoindolinones crystallize readily.

-

Circular Dichroism (CD): Compare spectra with reported literature values (see References).

References

-

Ye, B., & Cramer, N. (2014).[1][2] Asymmetric Synthesis of Isoindolones by Chiral Cyclopentadienyl-Rhodium(III)-Catalyzed C-H Functionalizations.[1][2][5][6] Angewandte Chemie International Edition, 53(30), 7896–7899.[2] Link

-

Cui, W.-J., Wu, Z.-J., Gu, Q., & You, S.-L. (2020).[1][5] Divergent Synthesis of Tunable Cyclopentadienyl Ligands and Their Application in Rh-Catalyzed Enantioselective Synthesis of Isoindolinone.[1][5][6] Journal of the American Chemical Society, 142(16), 7379–7385. Link

-

Retamosa, M. d. G., Ruiz-Olalla, A., & Cossío, F. P. (2014). Organocatalytic Asymmetric Transformations of 3-Substituted 3-Hydroxyisoindolinones. Synthesis, 46, 1798–1810. Link

-

Tian, M., et al. (2019).[5][7] Rh(III)-Catalyzed Asymmetric Synthesis of Axially Chiral Biindolyls by Merging C–H Activation and Nucleophilic Cyclization.[5][7] Journal of the American Chemical Society, 141(24), 9527–9532. Link

-

Deniau, E., et al. (2013).[4] Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions.[4] RSC Advances, 3, 19999-20004. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Asymmetric synthesis of isoindolones by chiral cyclopentadienyl-rhodium(III)-catalyzed C-H functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(iii)-catalyzed oxidative C–H olefination/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: One-Pot Synthesis of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone via Iridium-Catalyzed Reductive Lactamization

For: Researchers, scientists, and drug development professionals.

Abstract

The isoindolinone scaffold is a privileged structural motif prevalent in a vast array of biologically active compounds and natural products. Its synthesis, therefore, is of significant interest to the pharmaceutical and organic chemistry communities. This document provides a detailed application note and a robust protocol for the one-pot synthesis of a specific isoindolinone derivative, 2-(2-hydroxy-1-phenylethyl)-1-isoindolinone. The described method is an efficient, sustainable, and scalable iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with (R)-(-)-2-phenylglycinol. This approach offers high yields and operational simplicity, making it a practical choice for both academic and industrial laboratories.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone core is a foundational element in numerous pharmacologically significant molecules. Its rigid, bicyclic structure provides a valuable scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The versatility of the isoindolinone ring system has led to its incorporation into drugs with a wide range of therapeutic applications, including antihypertensives, anxiolytics, and anticancer agents.

Traditional multi-step syntheses of substituted isoindolinones can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. The development of one-pot methodologies, which combine multiple reaction steps into a single, continuous process, represents a significant advancement in synthetic efficiency and sustainability. One such powerful strategy is the reductive amination of 2-formylbenzoic acid with primary amines, which directly constructs the N-substituted isoindolinone core.[1][2]

This application note focuses on a highly efficient one-pot synthesis of this compound, a chiral derivative with potential applications in asymmetric synthesis and medicinal chemistry. The protocol leverages an iridium-catalyzed reductive lactamization, a method noted for its broad substrate scope and high catalyst efficiency.[3][4][5]

Reaction Mechanism and Rationale

The one-pot synthesis of this compound from 2-formylbenzoic acid and (R)-(-)-2-phenylglycinol proceeds through a tandem sequence of imine formation, reduction, and intramolecular lactamization. The entire process is facilitated by an iridium catalyst and a hydrogen donor, such as formic acid.

The proposed catalytic cycle can be broken down into the following key steps:

-

Imine Formation: The reaction initiates with the condensation of the aldehyde group of 2-formylbenzoic acid and the primary amine of (R)-(-)-2-phenylglycinol to form a Schiff base (imine) intermediate, with the concurrent elimination of a water molecule.

-

Catalyst Activation and Hydride Transfer: The iridium catalyst reacts with the hydrogen donor (formic acid) to generate an active iridium hydride species.

-

Imine Reduction: The iridium hydride then reduces the C=N bond of the imine, forming a secondary amine intermediate.

-

Intramolecular Lactamization: The newly formed secondary amine undergoes a rapid intramolecular nucleophilic attack on the carboxylic acid group, leading to the formation of the five-membered lactam ring of the isoindolinone product and regeneration of the catalyst.

This one-pot approach is highly efficient as it avoids the isolation and purification of the intermediate imine and secondary amine, thereby saving time and resources. The use of a catalyst allows for mild reaction conditions and high atom economy.

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol is based on established procedures for iridium-catalyzed reductive lactamization of 2-formylbenzoic acid.[3][4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Formylbenzoic acid | ≥98% | Sigma-Aldrich | |

| (R)-(-)-2-Phenylglycinol | ≥98% | Sigma-Aldrich | |

| [Ir(Cp*)Cl2]2 | Strem Chemicals | Iridium catalyst | |

| Formic acid | ≥95% | Sigma-Aldrich | Hydrogen source |

| Ethanol | Anhydrous | Fisher Scientific | Solvent |

| Deionized Water | Solvent | ||

| Sodium bicarbonate | Saturated solution | For workup | |

| Brine | Saturated solution | For workup | |

| Anhydrous Magnesium Sulfate | For drying | ||

| Ethyl acetate | HPLC grade | For extraction & chromatography | |

| Hexanes | HPLC grade | For chromatography |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for the one-pot synthesis.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylbenzoic acid (1.0 mmol, 150.1 mg), (R)-(-)-2-phenylglycinol (1.1 mmol, 150.9 mg), and [Ir(Cp*)Cl2]2 (0.005 mmol, 4.0 mg).

-

Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (10 mL).

-

Initiation: Begin stirring the mixture and add formic acid (4.0 mmol, 0.15 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Results and Characterization

The one-pot synthesis is expected to yield the desired product in good to excellent yields (typically >80%). The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the isoindolinone and phenyl rings, as well as the methine and methylene protons of the side chain.

-

¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the lactam and the other carbon atoms in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement to confirm the elemental composition of the product.

-

Chiral HPLC: Chiral High-Performance Liquid Chromatography can be used to determine the enantiomeric excess of the product, which is expected to be high given the use of an enantiopure starting material.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux. |

| Catalyst deactivation | Use freshly opened or properly stored catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air. | |

| Formation of Side Products | Over-reduction | Use the stoichiometric amount of formic acid. Excess reducing agent can lead to the reduction of the carboxylic acid. |

| Impure starting materials | Use high-purity starting materials. | |

| Difficult Purification | Co-eluting impurities | Optimize the solvent system for flash chromatography. Consider using a different stationary phase if necessary. |

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Formic acid is corrosive and should be handled with care.

-

The iridium catalyst should be handled according to the supplier's safety data sheet (SDS).

-

Exercise caution when heating flammable solvents.

References

-

Zhang, J., Chen, Y., Xu, J., & Yang, Z. (2025). Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. The Journal of Organic Chemistry, 90(1), 691-699. [Link][3][5]

-

PubMed. (2025). Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. Journal of Organic Chemistry. [Link][4]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link][1]

-

Muvvala, S., et al. (2022). Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehydes with Amines for the Synthesis of N-Substituted Isoindolin-1-one. ChemistrySelect, 7(33). [Link][2]

Sources

- 1. Isoindolinone synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization [organic-chemistry.org]

- 4. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Crystallization techniques for 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone

An Application Guide and Protocols for the Crystallization of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Crystalline Form

This compound is a chiral molecule featuring the isoindolinone scaffold, a structure of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[1][2] As with any active pharmaceutical ingredient (API), the solid-state properties of this compound are of paramount importance. The crystalline form of an API directly influences critical parameters such as stability, solubility, dissolution rate, and bioavailability.[3] Consequently, the development of a robust and reproducible crystallization process is a non-negotiable step in the journey from a promising chemical entity to a viable drug product.

This guide provides a detailed overview of crystallization techniques applicable to this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are based on established principles of pharmaceutical crystallization and are intended to serve as a comprehensive starting point for process development and optimization. Given the chiral nature of the target molecule, special consideration is given to techniques relevant for the separation of enantiomers, a common challenge in pharmaceutical development.[4][5]

Physicochemical Properties and Pre-Crystallization Analysis

A thorough understanding of the physicochemical properties of an API is the foundation upon which a successful crystallization process is built.[6] For this compound, key properties to consider include its solubility in various organic solvents, its thermal stability, and its pKa. While specific experimental data for this exact molecule is not widely published, we can infer likely characteristics from the isoindolinone parent structure and the appended functional groups. The isoindolinone moiety imparts a degree of polarity, while the phenyl and hydroxyl groups allow for hydrogen bonding and pi-stacking interactions, which will influence crystal packing.[7][8]

Table 1: Predicted Physicochemical Properties and Their Impact on Crystallization Strategy

| Property | Predicted Characteristic | Implication for Crystallization |

| Solubility | Moderately soluble in polar organic solvents like ethanol, methanol, and acetone; less soluble in non-polar solvents like hexanes and water.[9] | Enables the use of common solvents for cooling or anti-solvent crystallization. Water can potentially be used as an anti-solvent.[10][11] |

| Chirality | Contains a chiral center, existing as a racemic mixture unless synthesized stereoselectively. | Crystallization can be a method for chiral resolution, potentially through diastereomeric salt formation.[12][13] |

| Hydrogen Bonding | The hydroxyl (-OH) and amide (N-H) groups are capable of forming strong hydrogen bonds. | These interactions will be dominant in the crystal lattice, influencing polymorphism and solvate/hydrate formation.[14] |

| Thermal Stability | Likely stable at moderately elevated temperatures, but degradation is possible at high temperatures over extended periods.[15] | Cooling crystallization should be performed with controlled cooling rates to avoid degradation.[][17] |